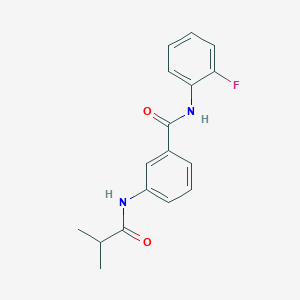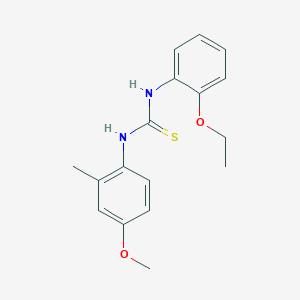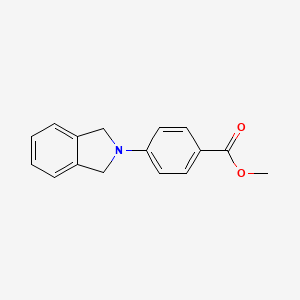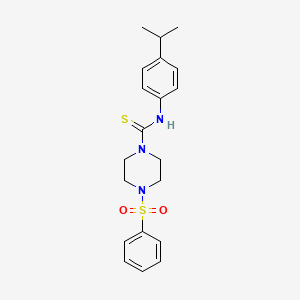
N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide, also known as FIPI, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It was first synthesized in 2009 by researchers at the University of Illinois and has since been studied extensively for its mechanism of action and potential applications in various fields of research.
作用機序
N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide exerts its inhibitory effect on PLD activity by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This inhibition of PLD activity leads to a decrease in the production of phosphatidic acid, which is a critical signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the expression of various genes involved in cellular processes. Additionally, N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide in lab experiments is its specificity for PLD inhibition. This allows researchers to study the specific effects of PLD inhibition on various cellular processes without interfering with other signaling pathways. However, one limitation of using N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide. One area of research is the development of more potent and selective PLD inhibitors that can be used in a wider range of experiments. Additionally, there is a need for more studies to investigate the potential therapeutic applications of N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide in various diseases, including cancer and neurodegenerative disorders. Finally, more research is needed to understand the specific mechanisms by which N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide exerts its effects on cellular processes.
合成法
The synthesis of N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide involves a multi-step process that includes the condensation of 2-fluoroaniline with isobutyryl chloride to form the intermediate N-(2-fluorophenyl)-isobutyramide. This intermediate is then reacted with benzoyl chloride to form the final product, N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide.
科学的研究の応用
N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a critical role in a wide range of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD activity, N-(2-fluorophenyl)-3-(isobutyrylamino)benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
N-(2-fluorophenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11(2)16(21)19-13-7-5-6-12(10-13)17(22)20-15-9-4-3-8-14(15)18/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKZHFUIDYUVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)
![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)
![3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)



![N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine](/img/structure/B5761454.png)

![N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5761470.png)
![5-chloro-1,4,6-trimethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5761476.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5761478.png)
![N'-(3,5-diiodo-2-methoxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5761484.png)
